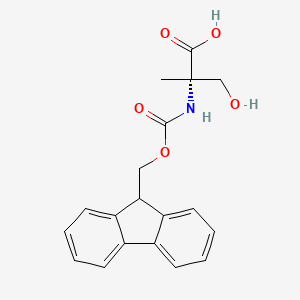

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid is a chiral Fmoc-protected amino acid derivative.

- Molecular framework: A central amino acid backbone with an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which enhances stability during solid-phase peptide synthesis (SPPS) .

- Functional groups: A hydroxyl (-OH) and methyl (-CH3) substituent on the β-carbon, influencing hydrogen bonding and steric effects.

- Physical properties: Expected molecular formula ~C20-25H20-25NO5, molecular weight ~350-400 g/mol, and storage requirements at -20°C (powder) or -80°C (solution) to prevent degradation .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-19(11-21,17(22)23)20-18(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16,21H,10-11H2,1H3,(H,20,24)(H,22,23)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTSLFSLVWJFCO-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CO)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207117-28-0 | |

| Record name | Fmoc-(S)-2-amino-2-methyl-3-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of Fmoc-(S)-2-amino-2-methyl-3-hydroxypropanoic acid is the amine group of amino acids and peptides. The compound acts as a protecting group for these amines during peptide synthesis.

Mode of Action

Fmoc-(S)-2-amino-2-methyl-3-hydroxypropanoic acid interacts with its targets through a process known as Fmoc protection . This involves the introduction of the Fmoc group to the amine by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of other amino acids without disturbing the acid-labile linker between the peptide and the resin.

Biochemical Pathways

The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway. It enables the formation of selectively protected amino alcohol intermediates, which are then oxidized to yield the desired di- or polycationic amino acid building blocks.

Result of Action

The primary result of the action of Fmoc-(S)-2-amino-2-methyl-3-hydroxypropanoic acid is the protection of the amine group during peptide synthesis. This allows for the sequential addition of other amino acids to the growing peptide chain. Once the peptide synthesis is complete, the Fmoc group is rapidly removed by a base, typically piperidine.

Action Environment

The action of Fmoc-(S)-2-amino-2-methyl-3-hydroxypropanoic acid is influenced by several environmental factors. For instance, the efficiency of Fmoc protection and deprotection can be affected by the pH and the temperature of the reaction environment. Additionally, the choice of solvent can impact the reaction rate and the stability of the Fmoc group.

Biochemical Analysis

Biochemical Properties

The Fmoc group in Fmoc-(S)-2-amino-2-methyl-3-hydroxypropanoic acid plays a significant role in peptide synthesis. It is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid. The fluorenyl group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions.

Cellular Effects

Fmoc-modified amino acids and short peptides have been shown to possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety.

Molecular Mechanism

The molecular mechanism of Fmoc-(S)-2-amino-2-methyl-3-hydroxypropanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the Na-amino group of an amino acid during the synthesis process.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid, commonly referred to as Fmoc-3-hydroxy-2-methylpropanoic acid, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The molecular formula of this compound is C22H25NO4, with a molecular weight of approximately 367.44 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for its stability and reactivity in various chemical reactions.

Synthesis Overview

The synthesis of this compound typically involves several key steps:

- Protection of the Amino Group : The amine is protected using the Fmoc group.

- Formation of the Hydroxy Acid : The hydroxy group is introduced at the 3-position of the methylpropanoic acid backbone.

- Coupling Reaction : The protected amine is coupled with other necessary functional groups under specific conditions using coupling reagents like EDCI or DCC.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the fluorenyl group enhances its interaction with bacterial membranes, potentially disrupting their integrity.

Anticancer Effects

The compound has also shown promise in anticancer studies. Its mechanism involves inhibition of specific enzymes associated with cancer cell proliferation. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival or cancer cell growth.

- Receptor Modulation : The fluorenylmethoxycarbonyl group can facilitate binding to receptors involved in cellular signaling pathways.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (S)-3-(Fmoc)-3-(tert-butoxy)-2-methylpropanoic acid | Structure | Antimicrobial and anticancer |

| (S)-2-(Fmoc)-5-(3-chlorophenyl)pentanoic acid | Structure | Antimicrobial and enzyme inhibition |

| (S)-2-(Fmoc)-4-(3-chlorophenyl)butanoic acid | Structure | Antimicrobial properties |

The table highlights that while all these compounds share similar structural motifs, their variations in side chains significantly influence their biological activities.

Study 1: Antimicrobial Efficacy

A study conducted by researchers assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, showcasing its potential as an antibacterial agent.

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested for its ability to induce apoptosis in breast cancer cells. The findings revealed a significant reduction in cell viability at concentrations above 20 µg/mL, suggesting its potential as a therapeutic agent in cancer treatment.

Scientific Research Applications

Peptide Synthesis

Fmoc-Ser-OH is extensively used in the synthesis of peptides due to its stability and ease of use. The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide chains.

Case Study:

In a study published in the Journal of Peptide Science, researchers utilized Fmoc-Ser-OH to synthesize a series of bioactive peptides. The incorporation of this amino acid led to improved yields and purity compared to traditional methods using other serine derivatives .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of peptide-based drugs. Its structural features contribute to the bioactivity and stability of peptides.

Case Study:

A research article in Bioorganic & Medicinal Chemistry Letters demonstrated that peptides synthesized with Fmoc-Ser-OH exhibited enhanced binding affinity to specific receptors involved in cancer progression. The study highlighted the importance of this amino acid in drug design .

Data Tables

| Condition | Stability Observed |

|---|---|

| Room Temperature | Stable for 6 months |

| Refrigeration | Stable for over a year |

| Exposure to Light | Degradation after 3 months |

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the substituents on the β-carbon. Key examples include:

Key Observations :

- Hydrophilicity vs. Lipophilicity : The hydroxyl group in the target compound increases hydrophilicity compared to aromatic (e.g., o-tolyl) or heteroaromatic (e.g., thiophene) substituents, impacting solubility and membrane permeability .

Q & A

Q. What are the standard synthetic protocols for preparing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid in peptide synthesis?

The synthesis typically involves Fmoc protection of amino acids, followed by coupling reactions. For example, Fmoc-protected intermediates are reacted with HCl·H₂N-Xxx-OMe esters via reductive amination, followed by activation with reagents like EDC·HCl and pyridine for 48 hours at room temperature. Purification is achieved via solvent extraction and filtration . Automated peptide synthesizers are often employed for scalability, with dichloromethane or tetrahydrofuran as solvents .

Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?

Storage under inert atmosphere (e.g., nitrogen), protection from light, and temperatures between -20°C (long-term) and 4°C (short-term) are critical. The compound is sensitive to moisture and heat, which can hydrolyze the Fmoc group. Use desiccants and airtight containers to minimize degradation .

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

High-performance liquid chromatography (HPLC) with >99% purity thresholds and ¹H NMR spectroscopy are standard. For example, ¹H NMR signals at δ 7.3–7.8 ppm confirm the Fmoc aromatic protons, while carboxylate protons appear near δ 12–13 ppm. Mass spectrometry (ESI-MS) validates molecular weight (e.g., 401.45 g/mol for HY-W010984) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize epimerization during coupling with chiral amino acids?

Epimerization is reduced by using low temperatures (-10°C to 0°C), coupling agents like HOBt/EDC, and short reaction times (<2 hours). Monitoring with chiral HPLC or circular dichroism (CD) spectroscopy ensures diastereomeric purity. For example, coupling at -10°C with DIPEA as a base minimizes racemization .

Q. What strategies resolve contradictions in NMR data when confirming stereochemistry of derivatives?

Conflicting NMR signals (e.g., overlapping peaks for hydroxyl or methyl groups) can be resolved using 2D NMR techniques like COSY, HSQC, or NOESY. X-ray crystallography provides definitive stereochemical assignments, especially for crystalline derivatives .

Q. How can researchers mitigate hazards associated with handling this compound in large-scale syntheses?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335). Use fume hoods, PPE (gloves, goggles), and engineering controls (e.g., closed-system reactors). Spills should be neutralized with inert adsorbents and disposed via certified waste management .

Q. What methods improve the solubility of this compound in aqueous reaction media for bioconjugation?

Solubility in water is limited due to the hydrophobic Fmoc group. Co-solvents like DMSO (10–20% v/v) or surfactants (e.g., Tween-20) enhance solubility. Alternatively, temporary protecting groups for the hydroxyl or carboxylate moieties can be introduced .

Methodological Considerations

Q. How should researchers validate the removal of the Fmoc group during deprotection steps?

Deprotection with 20% piperidine in DMF is standard. Validate completeness via UV-Vis spectroscopy (absorption at 301 nm for the Fmoc group) or TLC (disappearance of the Fmoc spot). Incomplete removal requires extended treatment (30–60 minutes) or alternative bases like DBU .

Q. What are the best practices for coupling this compound to solid-phase resins in SPPS (Solid-Phase Peptide Synthesis)?

Use Wang or Rink amide resins pre-swollen in DCM. Activate the carboxylate with HBTU/DIPEA in DMF, and monitor coupling efficiency via Kaiser tests. Double couplings (2 × 1 hour) ensure >95% incorporation .

Q. How can computational modeling predict the reactivity of this compound in novel peptide analogs?

Density Functional Theory (DFT) calculations model electronic effects (e.g., Fmoc’s electron-withdrawing nature) on reaction pathways. Software like Gaussian or Schrödinger Suite predicts steric hindrance and optimizes coupling geometries .

Data Contradictions and Solutions

Q. How to address discrepancies in reported melting points or solubility profiles across studies?

Variations arise from polymorphic forms or residual solvents. Characterize batches via DSC (Differential Scanning Calorimetry) and Karl Fischer titration. Standardize recrystallization solvents (e.g., ethanol/water mixtures) for consistency .

Q. Why do some studies report lower yields in Fmoc removal compared to theoretical values?

Side reactions (e.g., diketopiperazine formation) or steric hindrance from the methyl group can reduce efficiency. Optimize deprotection times or switch to orthogonal protection strategies (e.g., Alloc groups) for sensitive sequences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.